N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide
Overview
Description
“N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide” is a complex organic compound. It contains an adamantylmethyl group, which is derived from adamantane, a type of diamondoid. Adamantane structures are known for their high stability . The compound also contains a benzamide group, which is a common functional group in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantylmethyl group, which is a three-dimensional, cage-like structure. The benzamide group would contribute to the compound’s polarity, and the hydroxypropylamino group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzamide group and the potential for hydrogen bonding via the hydroxypropylamino group could influence its solubility .Scientific Research Applications
Synthesis and Neuroleptic Activity
N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide and related compounds have been studied for their potential as neuroleptics. Specifically, certain benzamides, designed as potential neuroleptics, have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. A good correlation between structure and activity was observed, suggesting potential applications in the treatment of psychosis (Iwanami et al., 1981).
Antimicrobial Activity
The synthesis and biological activity of adamantylmethyl analogues of chloramphenicol, which include compounds similar to N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide, have been explored. These studies reveal that the substitution of certain groups on the phenyl ring with adamantylmethyl moieties leads to diminished antimicrobial activity (Mullen & Georgiev, 1988).
Potential in Anticancer Drugs
Research has been conducted on the design of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, which include structures similar to N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide. The introduction of adamantane moieties in such compounds has resulted in decreased activity, indicating the significance of molecular structure in anticancer drug design (Sosnovsky et al., 1986).
Synthesis of Adamantane Derivatives
The synthesis of adamantane derivatives, including those similar to N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide, has been extensively studied. These derivatives have applications in the synthesis of complex molecular structures, often used in the development of pharmacologically active compounds (Karlivan et al., 1994).
Pharmaceutical Applications
In the context of pharmaceutical applications, adamantane derivatives have been explored for their potential in creating new medications. Studies have shown that certain adamantane derivatives exhibit promising pharmacologicalproperties and have been tested for activities such as antiarrhythmic effects in models of calcium chloride and aconitine arrhythmia (Avdyunina et al., 2019). This research suggests the versatility of these compounds in developing new therapeutic agents.
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure to N-(1-Adamantylmethyl)-2-Chloro-5-[3-(3-Hydroxypropylamino)propyl]benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These studies have shown that the introduction of bulky moieties increases the activity, highlighting the potential of these compounds in the development of antidementia agents (Sugimoto et al., 1990).
properties
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAARMBHJCUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide | |
CAS RN |
345304-65-6 | |
Record name | AZD-9056 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-9056 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-9056 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.